Welcome to the BenchChem Online Store!
molecular formula Na2S2 B1606725 Sodium disulfide CAS No. 22868-13-9

Sodium disulfide

Cat. No. B1606725
M. Wt: 110.11 g/mol
InChI Key: SRRKNRDXURUMPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04923501

Procedure details

5.0 g of 2-amino-6-methylbenzoic acid hydrochloride was converted to a diazonium salt with concentrated hydrochloric acid and 2.3 g of sodium nitrite. Then, this diazonium salt was gradually dropwise added to a previously prepared sodium disulfide solution (which was prepared from 8.7 g of sodium sulfide nonahydrate, 1.1 g of sulfur, 1.5 g of sodium hydroxide and 15 ml of water) at from 0° to 5° C. After the completion of the dropwise addition, the mixture was stirred at room temperature for 2 hours to complete the reaction. The reaction solution was poured into a large amount of water, and concentrated hydrochloric acid was added thereto. Then, the mixture was extracted with ethyl acetate. A sodium hydrogen carbonate aqueous solution was added to the ethyl acetate layer, and sodium hydrogencarbonate-soluble components were extracted. 5.8 g of sodium pyrosulfate was added to the aqueous solution, and the mixture was refluxed for 30 minutes to complete the reaction. Concentrated hydrochloric acid was added to the reaction solution, and then the mixture was extracted with ethyl acetate. The extract was dried, and then the solvent was distilled off under reduced pressure to obtain 3.6 g (yield: 65%) of 2-mercapto-6-methylbenzoic acid.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.3 g
Type
reactant
Reaction Step Four
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl.N[C:3]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[C:4]=1[C:5]([OH:7])=[O:6].Cl.N([O-])=O.[Na+].[S-:18][S-].[Na+].[Na+]>O>[SH:18][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[C:4]=1[C:5]([OH:7])=[O:6] |f:0.1,3.4,5.6.7|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
Cl.NC1=C(C(=O)O)C(=CC=C1)C
Step Two
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
2.3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Five
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
15 mL
Type
reactant
Smiles
[S-][S-].[Na+].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the completion of the dropwise addition
CUSTOM
Type
CUSTOM
Details
the reaction
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
Then, the mixture was extracted with ethyl acetate
ADDITION
Type
ADDITION
Details
A sodium hydrogen carbonate aqueous solution was added to the ethyl acetate layer, and sodium hydrogencarbonate-soluble components
EXTRACTION
Type
EXTRACTION
Details
were extracted
ADDITION
Type
ADDITION
Details
5.8 g of sodium pyrosulfate was added to the aqueous solution
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The extract was dried
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
SC1=C(C(=O)O)C(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.